molecular formula C20H23NOS B14370320 Piperidine, 1-[[(diphenylmethyl)thio]acetyl]- CAS No. 90280-16-3

Piperidine, 1-[[(diphenylmethyl)thio]acetyl]-

Cat. No.: B14370320
CAS No.: 90280-16-3
M. Wt: 325.5 g/mol
InChI Key: OZGSLYWJCGFHFG-UHFFFAOYSA-N
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Description

Piperidine, 1-[[(diphenylmethyl)thio]acetyl]- is an organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine, consisting of five methylene bridges and one amine bridge

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-[[(diphenylmethyl)thio]acetyl]- undergoes several types of chemical reactions, including:

    Oxidation: Conversion to N-oxides using oxidizing agents like m-chloroperbenzoic acid.

    Reduction: Reduction of N-oxides back to the parent amine using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the piperidine nitrogen can be alkylated or acylated.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Mechanism of Action

The mechanism of action of piperidine, 1-[[(diphenylmethyl)thio]acetyl]- involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active site and preventing substrate access. Additionally, it may interact with receptor proteins, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A six-membered heterocyclic compound with one nitrogen atom.

    Pyrrolidine: A five-membered heterocyclic amine.

    Piperazine: A six-membered ring containing two nitrogen atoms.

    Phosphorinane: A six-membered ring containing one phosphorus atom.

    Arsinane: A six-membered ring containing one arsenic atom.

Uniqueness

Piperidine, 1-[[(diphenylmethyl)thio]acetyl]- is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. The presence of the diphenylmethylthioacetyl group enhances its lipophilicity and potential for membrane permeability, making it a valuable compound in drug design and other applications .

Properties

CAS No.

90280-16-3

Molecular Formula

C20H23NOS

Molecular Weight

325.5 g/mol

IUPAC Name

2-benzhydrylsulfanyl-1-piperidin-1-ylethanone

InChI

InChI=1S/C20H23NOS/c22-19(21-14-8-3-9-15-21)16-23-20(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-2,4-7,10-13,20H,3,8-9,14-16H2

InChI Key

OZGSLYWJCGFHFG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CSC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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